molecular formula C21H15Cl2N3O2 B2442444 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923258-78-0

1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2442444
CAS No.: 923258-78-0
M. Wt: 412.27
InChI Key: VGBUDNLZTGVQEX-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives This compound is characterized by the presence of two chlorobenzyl groups attached to the pyrido[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzylamine and 4-chlorobenzylamine with pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl groups, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 1-(2-methylbenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 1-(2-chlorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of two chlorobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds with different substituents. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2/c22-16-9-7-14(8-10-16)12-26-20(27)19-18(6-3-11-24-19)25(21(26)28)13-15-4-1-2-5-17(15)23/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBUDNLZTGVQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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